molecular formula C20H18N2O3S B7741361 ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B7741361
M. Wt: 366.4 g/mol
InChI Key: ZUIMQMMBCHEZFH-SDNWHVSQSA-N
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Description

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-25-20(24)17-15-9-6-10-16(15)26-19(17)22-18(23)14(12-21)11-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,22,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIMQMMBCHEZFH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Gewald reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide and ester derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and enamido groups make it a versatile compound for various synthetic and research applications.

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